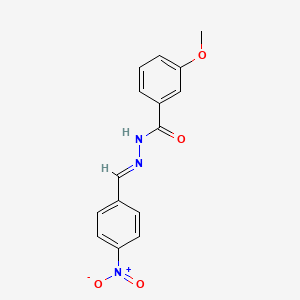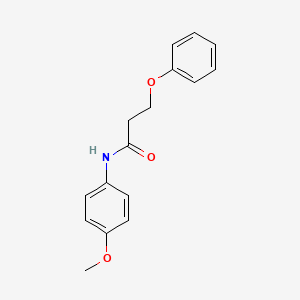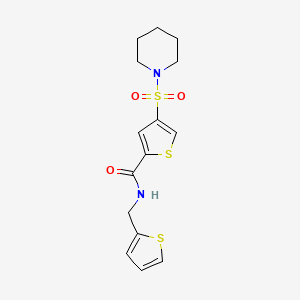![molecular formula C20H32N4O4S B5605952 1-[(dimethylamino)sulfonyl]-N-{1-[4-(4-morpholinyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B5605952.png)
1-[(dimethylamino)sulfonyl]-N-{1-[4-(4-morpholinyl)phenyl]ethyl}-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives, including structures similar to the compound , often involves multi-step chemical reactions aimed at incorporating specific functional groups to achieve desired properties. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives showed that substituting the benzamide with a bulky moiety significantly increased activity, highlighting the importance of structural modification in enhancing chemical activity (Sugimoto et al., 1990).
Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic techniques and X-ray crystallography to elucidate the compound's geometry, bond lengths, angles, and overall conformation. For example, the crystal and molecular structure studies of related compounds provide insights into the conformational preferences of the piperidine ring and the geometric disposition of sulfonyl and other substituents, which are critical for understanding the compound's reactivity and interaction with biological targets (Naveen et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving piperidine derivatives can be complex, depending on the functional groups present and the reaction conditions. The compound's reactivity towards nucleophiles, electrophiles, and radicals can be studied through various chemical reactions, such as cycloaddition reactions, to understand its chemical behavior and potential for forming new compounds (Boyd et al., 1976).
Physical Properties Analysis
The physical properties, including melting point, boiling point, solubility, and crystal structure, are essential for determining the compound's suitability for different applications. Analyzing these properties requires a combination of experimental techniques, such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), to provide a comprehensive understanding of the compound's behavior under various conditions.
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity with other chemical entities, stability under different conditions, and its spectroscopic characteristics, are pivotal for its application in synthesis and its interaction with biological systems. Studies on related compounds have shown how modifications in the molecular structure can significantly impact these properties, guiding the design of new compounds with desired chemical behaviors (Khalid et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Future directions could involve further studies to better understand the compound’s properties or to find new applications for it. This could include medicinal chemistry research if the compound is biologically active, or materials science research if the compound has interesting physical properties .
properties
IUPAC Name |
1-(dimethylsulfamoyl)-N-[1-(4-morpholin-4-ylphenyl)ethyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O4S/c1-16(17-6-8-19(9-7-17)23-11-13-28-14-12-23)21-20(25)18-5-4-10-24(15-18)29(26,27)22(2)3/h6-9,16,18H,4-5,10-15H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEGZPPMQDOLRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCOCC2)NC(=O)C3CCCN(C3)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-1,9-dioxaspiro[5.5]undec-4-yl-3-(phenylsulfonyl)propanamide](/img/structure/B5605886.png)
![{2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy}acetic acid](/img/structure/B5605889.png)
![2-(4-chlorophenyl)-N'-[4-methoxy-3-(4-thiomorpholinylmethyl)benzylidene]acetohydrazide](/img/structure/B5605897.png)
![4-(6-{4-[(3-chloro-4-methoxyphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B5605921.png)
![8-[(4-methoxy-3-nitrobenzyl)thio]quinoline](/img/structure/B5605927.png)

![2-hydroxy-5-[(2-iodobenzylidene)amino]benzoic acid](/img/structure/B5605932.png)
![3-{5-[3-(benzyloxy)propyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5605939.png)
![N-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)spiro[2.3]hexane-1-carboxamide](/img/structure/B5605943.png)

![(1S*,5R*)-6-benzyl-3-(4-methoxybenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5605962.png)
![N-(2-methoxyethyl)-2-[(2R)-tetrahydrofuran-2-ylcarbonyl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide](/img/structure/B5605972.png)
